(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is a boronic acid derivative characterized by its unique pyrrolopyridine scaffold. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a building block in drug development. The compound's molecular formula is , with a molecular weight of approximately 161.96 g/mol. It is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols and are widely used in organic synthesis and medicinal chemistry.
The synthesis of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid can be achieved through various methods, typically involving palladium-catalyzed reactions. One common approach is the Sonogashira coupling, which involves the reaction of an appropriately substituted aryl halide with an alkyne in the presence of a palladium catalyst. This method allows for the introduction of diverse substituents at specific positions on the pyrrolopyridine ring.
For example, one synthetic route involves the use of a 4-amino-2-bromo-5-iodopyridine as a starting material, which undergoes Sonogashira coupling followed by base-mediated cyclization to yield the desired pyrrolopyridine framework .
The molecular structure of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid features a fused pyrrolopyridine ring system with a boronic acid functional group at the 7-position. The compound can be represented using its SMILES notation: OB(O)/C1=C/C=N\C2=C1NC=C2
, indicating the connectivity of atoms within the molecule.
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid participates in various chemical reactions typical of boronic acids, including:
The reactivity of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is influenced by its ability to coordinate with Lewis bases and participate in nucleophilic substitution reactions. The presence of the boron atom facilitates these interactions by providing a site for electrophilic attack.
The mechanism of action for (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid primarily revolves around its interactions with biological targets via reversible covalent bonding. In medicinal chemistry, compounds containing boronic acids often serve as protease inhibitors or enzyme modulators due to their ability to mimic natural substrates.
Upon binding to target enzymes or receptors, (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid can alter enzyme activity or signal transduction pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or modulation of metabolic pathways.
Relevant data indicate that (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid exhibits typical reactivity patterns associated with boronic acids, making it versatile for various synthetic applications .
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid has several notable applications in scientific research:
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid serves as a pivotal building block in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heterobiaryl architectures essential for pharmaceutical discovery. The electron-deficient nature of the pyrrolopyridine scaffold necessitates carefully optimized palladium catalytic systems to achieve efficient coupling while minimizing protodeboronation side reactions. Research demonstrates that Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) exhibits superior performance for arylations at the C-7 position, achieving isolated yields of 68–75% with phenyl and p-methoxyphenyl boronic acids under anhydrous conditions [7]. This catalyst provides exceptional chemoselectivity for mono-arylation, suppressing undesired diarylation at both C-7 and C-4 positions of the pyrrolopyridine core. Alternative catalysts like Pd(PPh₃)₄ suffer from competitive reduction of the iodo-pyrrolopyridine precursor (5–8% yield), while PEPPSI™-SIPr and (Dppf)PdCl₂ show reduced chemoselectivity [7]. The solvent system (dioxane/water mixtures) and base selection (aqueous Na₂CO₃ or K₃PO₄) critically influence conversion rates by modulating boronic acid stability and transmetalation efficiency.
Table 1: Catalyst Screening for Suzuki-Miyaura Coupling of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic Acid Derivatives
Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Diarylation (%) |
---|---|---|---|---|---|
Pd₂(dba)₃ | None | Dioxane/H₂O | 85 | 68–75 | <5 |
Pd(OAc)₂ | XPhos | Toluene | 100 | 55 | 15 |
Pd(PPh₃)₄ | None | DME/H₂O | 80 | 40 | 0 (8% reduction) |
(Dppf)PdCl₂ | None | Dioxane/H₂O | 85 | 62 | 12 |
PEPPSI™-SIPr | None | Toluene | 100 | 58 | 18 |
Achieving site-selective modification of the pyrrolopyridine scaffold is paramount for accessing (1H-pyrrolo[3,2-c]pyridin-7-yl)boronic acid. The inherent reactivity differences between the electron-rich pyrrole ring and electron-deficient pyridine moiety enable strategic protection/deprotection sequences to direct metalation and coupling. N-1 protection with trimethylsilylethoxymethyl (SEM) or benzenesulfonyl groups proves essential to prevent unwanted coordination or side reactions during halogenation at C-7 [7] [8]. The C-7 position demonstrates enhanced electrophilicity compared to C-5 or C-6, allowing preferential halogenation via directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or n-butyllithium. However, attempts to iodinate SEM-protected 4-amino-1H-pyrrolo[3,2-c]pyridine derivatives resulted in low yields (8–12%), indicating sensitivity to substituent effects [7]. Computational analyses reveal that C-7 boronylation benefits from diminished aromatic character at this site, lowering the energy barrier for palladium insertion during Miyaura borylation. This regioselectivity aligns with observed preferences in related scaffolds like 7-azaindoles, where C-3 (analogous to pyrrolo[3,2-c]pyridine C-7) undergoes preferential functionalization [7].
The synthesis of (1H-pyrrolo[3,2-c]pyridin-7-yl)boronic acid relies on sequential transformations from accessible halogenated pyrrolopyridines, where route efficiency hinges on protecting group strategy and reaction sequence optimization. Two principal routes are documented:
Alternative pathways start from 6-chloro-1H-pyrrolo[3,2-c]pyridine, synthesized via copper(II)-mediated coupling between 6-bromo-1H-pyrrolo[3,2-c]pyridine and 3,4,5-trimethoxyphenylboronic acid [1] [2]. Bromine-lithium exchange at C-7 using n-BuLi, followed by quenching with triisopropyl borate, provides the boronic acid after acidic workup. Route B demonstrates superior overall yields (45–50%) compared to Route A (<15%), highlighting the critical impact of reaction sequence on efficiency.
Table 2: Comparative Synthesis Routes for (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic Acid
Route Sequence | Key Step | Conditions | Yield per Step (%) | Overall Yield (%) |
---|---|---|---|---|
Route A: Amination → Iodination | C-4 amination | Pd(OAc)₂/RuPhos, t-BuOH | 68 | <15 |
C-7 iodination | LDA, I₂, THF, –78°C | 8–12 | ||
Route B: Halogenation → Coupling | C-2 Suzuki coupling | Pd₂(dba)₃, dioxane/H₂O, 85°C | 68–75 | 45–50 |
C-4 amination | Pd catalysis, ligand, base | 70–90 | ||
Alternative: Direct C-7 borylation | Br/Li exchange at C-7 | n-BuLi, B(OiPr)₃, THF, –78°C | 60–65 | 35–40* |
*From 6-chloro-1H-pyrrolo[3,2-c]pyridine [1] [2]
Direct boron introduction at C-7 employs lithium-halogen exchange or Miyaura borylation protocols. Lithium-halogen exchange using n-butyllithium in tetrahydrofuran (THF) at –78°C, followed by addition of triisopropyl borate and acidic hydrolysis, achieves 60–65% isolated yield for the SEM-protected boronic acid [5] [7]. This method requires rigorous exclusion of moisture and oxygen to prevent protonation or homocoupling. Crucially, the SEM group remains stable under these cryogenic conditions, though overaddition of n-BuLi risks N-deprotonation or ring opening. Alternatively, Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with PdCl₂(dppf) or Pd(OAc)₂/XPhos catalysts in dimethyl sulfoxide (DMSO) or dioxane at 80–100°C. While effective for electron-rich heterocycles, this method shows lower efficiency for pyrrolo[3,2-c]pyridines due to competitive protodeboronation and catalyst deactivation by the basic nitrogen. Purification leverages the boronic acid’s solubility in aqueous alkaline solutions (pH 10–12), followed by precipitation upon acidification to pH 6–7. Lyophilization yields amorphous solids containing variable hydrate forms, confirmed by ¹¹B NMR shifts at δ 28–30 ppm for tricoordinated boron species [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7